tert-Butyl (3-oxopent-4-en-2-yl)carbamate
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Overview
Description
Tert-Butyl (3-oxopent-4-en-2-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-oxopent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkenyl ketone. One common method includes the use of tert-butyl carbamate and 3-oxopent-4-en-2-one under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-oxopent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or alkenes.
Scientific Research Applications
Tert-Butyl (3-oxopent-4-en-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxopent-4-en-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The alkenyl group may also participate in interactions with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog with similar reactivity.
tert-Butyl (3-oxopent-4-en-1-yl)carbamate: A structural isomer with different reactivity.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate derivative with distinct chemical properties.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(3-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13) |
InChI Key |
TUQPRWAHCDKMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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